4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine

Drug design ADME prediction Medicinal chemistry

Select this 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine (CAS 1211511-95-3) for your kinase inhibitor or PROTAC degrader program. The 4-substitution pattern creates a distinct spatial geometry between the piperazine solubilizing group and the 3-amino hinge-binding motif—unlike extensively patented 5- and 6-substituted regioisomers. With a computed XLogP3 of 1.1 and TPSA of 61.2 Ų, it occupies favorable oral drug-like space. The 3-amino group enables amide/urea derivatization, while the piperazine N4 remains accessible for linker conjugation. Use this fragment-like building block (MW 231.3, 1 rotatable bond) to explore novel vector space and strengthen target engagement evidence. Request a quote today.

Molecular Formula C12H17N5
Molecular Weight 231.3 g/mol
CAS No. 1211511-95-3
Cat. No. B1395727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine
CAS1211511-95-3
Molecular FormulaC12H17N5
Molecular Weight231.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC3=C2C(=NN3)N
InChIInChI=1S/C12H17N5/c1-16-5-7-17(8-6-16)10-4-2-3-9-11(10)12(13)15-14-9/h2-4H,5-8H2,1H3,(H3,13,14,15)
InChIKeyWBOOSQIKPDOMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine CAS 1211511-95-3: Procurement-Relevant Identity and Scaffold Profile


4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine (CAS 1211511-95-3) is a C12H17N5 indazole derivative bearing a 4-methylpiperazine substituent at the 4-position of the indazole core and a primary amine at the 3-position [1]. The compound belongs to the 3-aminoindazole class, a privileged scaffold in kinase inhibitor drug discovery, and serves as a versatile synthetic building block for constructing larger bioactive molecules through amide coupling, urea formation, or electrophilic aromatic substitution at the indazole 5-position . Its computed physicochemical profile (XLogP3 = 1.1; TPSA = 61.2 Ų; 2 H-bond donors; 4 H-bond acceptors; 1 rotatable bond) places it in favorable oral drug-like chemical space [1]. Unlike extensively characterized 5- and 6-substituted regioisomers, the 4-substitution pattern represents a less-explored vector offering distinct steric and electronic properties for structure-activity relationship (SAR) exploration .

Why Regioisomeric 3-Aminoindazole Building Blocks Cannot Substitute for 4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine CAS 1211511-95-3


Among indazole-based research building blocks, regioisomeric substitution position critically governs both physicochemical properties and biological target engagement potential. The 4-substituted 3-aminoindazole scaffold positions the methylpiperazine group in spatial proximity to the 3-amino hinge-binding motif, creating a unique intramolecular hydrogen-bonding environment and altered electron density distribution on the indazole ring compared to 5- or 6-substituted analogs [1]. Computed lipophilicity differences of up to 0.38 XLogP3 units between regioisomers are sufficient to alter membrane permeability, solubility, and non-specific protein binding in biological assays . Furthermore, the 3-amino-4-piperazinyl-indazole substitution pattern directs subsequent derivatization chemistry to different vectors: the 4-position piperazine is less sterically hindered for further N-alkylation compared to the N-methylpiperazine of 6-substituted analogs, while the C5 and C7 positions of the indazole remain available for orthogonal functionalization [1]. These quantifiable differences in regiochemical environment, computed properties, and synthetic accessibility mean that procurement of a different regioisomer (e.g., CAS 1027258-20-3 or CAS 1353503-56-6) will produce divergent SAR outcomes in any structure-based drug discovery program.

Quantitative Differentiation Evidence for 4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine CAS 1211511-95-3 vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation vs. 3-(Piperazinyl)-5-amino Regioisomer

Among close regioisomers sharing the molecular formula C12H17N5, the 4-substitution pattern yields a computed XLogP3 of 1.1 [1], which is 0.38 log units lower than the 3-(4-methylpiperazin-1-yl)-1H-indazol-5-amine regioisomer (CAS 1027258-20-3, LogP = 1.481) . This difference reflects the altered electronic distribution arising from the piperazine placement on the benzenoid ring, which modulates overall molecular polarity.

Drug design ADME prediction Medicinal chemistry

Topological Polar Surface Area (TPSA) Equivalence with Divergent Spatial Distribution of H-Bond Functionality

Despite equivalent TPSA values (61.2 Ų for both the 4-substituted target [1] and the 3-(piperazinyl)-5-amino regioisomer ), the spatial arrangement of hydrogen bond donor/acceptor functionality differs substantially. In the 4-substituted compound, the 3-amino group and 4-methylpiperazine are in ortho-like proximity on the benzenoid ring, enabling potential intramolecular interactions that alter the effective solvation shell. Both compounds share 2 HBD and 4 HBA counts but the target compound positions one HBA (piperazine N) adjacent to the indazole N1-H donor.

Medicinal chemistry Drug-likeness Permeability prediction

Regioisomeric Scaffold Differentiation: 4-Position as an Under-Explored Vector in Kinase Inhibitor SAR

Published kinase inhibitor SAR campaigns utilizing 3-aminoindazole scaffolds have predominantly explored 5-substituted and 6-substituted regioisomers as hinge-binding motifs [1]. The 4-position substitution pattern of the target compound represents a distinct vector that has not been systematically characterized in head-to-head kinase panels against 5- or 6-substituted analogs. The 6-position regioisomer (CAS 1353503-56-6, MPI-0479605) has demonstrated Mps1 kinase inhibitory activity (IC50 reported at 29 nM for the elaborated Mps1-IN-5 derivative bearing this core) , while the 4-substituted scaffold of the target compound places the solubilizing methylpiperazine group in a different spatial orientation relative to the kinase hinge-binding 3-amino group, enabling exploration of alternative selectivity profiles.

Kinase inhibitor Scaffold diversity SAR exploration

Synthetic Versatility: Orthogonal Derivatization Vectors Unique to 4-Substitution

The 4-substituted 3-aminoindazole scaffold presents three orthogonal derivatization handles: (i) the 3-amino group for amide/urea coupling; (ii) the piperazine N4 (secondary amine distal to the methyl group) for alkylation or sulfonylation; and (iii) the unsubstituted indazole C5 and C7 positions for electrophilic aromatic substitution . In contrast, the 6-substituted regioisomer (CAS 1353503-56-6) has the piperazine at a position that electronically deactivates the indazole C4 and C5 positions differently, altering the regioselectivity of subsequent electrophilic substitutions. The 4-position piperazine is also less sterically encumbered for linker attachment in PROTAC or bioconjugate design compared to the 5-amino regioisomer where the piperazine is at C3 adjacent to the hinge-binding motif [1].

Chemical biology PROTAC design Fragment-based drug discovery

Evidence-Backed Application Scenarios for 4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine CAS 1211511-95-3


Kinase Inhibitor Lead Generation Targeting Under-Explored Chemical Space

Research teams pursuing novel kinase inhibitor scaffolds with freedom-to-operate advantages should prioritize this 4-substituted 3-aminoindazole over the extensively patented 5- and 6-substituted analogs. The 3-amino group provides a validated hinge-binding motif, while the 4-methylpiperazine offers a solubilizing group positioned to explore vector space not addressed by existing kinase inhibitor chemotypes . The scaffold's computed XLogP3 of 1.1 places it in favorable lead-like property space (lower lipophilicity than the 5-amino regioisomer at LogP 1.48), potentially reducing promiscuity and improving developability [1].

PROTAC Linker Attachment via Piperazine Handle Without Hinge-Binding Interference

The spatial separation between the 4-position piperazine and the 3-amino hinge-binding motif makes this scaffold uniquely suited for PROTAC degrader design. Unlike 5-substituted regioisomers where the piperazine is on the same indazole face as the binding group, the 4-substituted scaffold allows linker conjugation at the piperazine N4 (after selective demethylation or direct alkylation) while preserving the 3-amino group's ability to engage kinase active sites . This geometry minimizes the risk of steric clash between the E3 ligase complex and the target protein [2].

Fragment-Based Drug Discovery (FBDD) with Orthogonal Elaboration Vectors

With a molecular weight of 231.3 g/mol and only 1 rotatable bond, this compound meets fragment-like criteria (MW < 300, rotatable bonds ≤ 3) while offering three distinct vectors for fragment growth. The 4-position substitution pattern leaves both the indazole C5/C7 positions and the piperazine N4 available for independent chemical elaboration, enabling efficient SAR exploration in fragment growing campaigns . The compound's TPSA of 61.2 Ų and 2 HBD groups predict adequate solubility for fragment screening at typical concentrations (0.1–1 mM) [1].

Regioisomeric Selectivity Tool for Target Deconvolution Studies

For chemical biology programs seeking to deconvolute the contribution of specific kinase targets to an observed phenotype, the 4-substituted scaffold serves as a critical regioisomeric control. Its distinct spatial presentation of the piperazine group relative to the hinge-binding motif, compared to 5- and 6-substituted analogs with established kinase inhibition profiles, allows researchers to probe whether observed biological effects are regioisomer-dependent, thereby strengthening target engagement evidence .

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